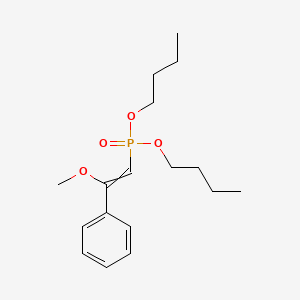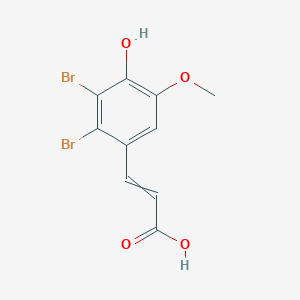
3-Bromo-N~2~,N~6~,4-trimethylpyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N~2~,N~6~,4-trimethylpyridine-2,6-diamine is a chemical compound with the molecular formula C8H10BrN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom and three methyl groups attached to the pyridine ring, along with two amino groups at positions 2 and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N~2~,N~6~,4-trimethylpyridine-2,6-diamine typically involves the bromination of 2,4,6-trimethylpyridine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N~2~,N~6~,4-trimethylpyridine-2,6-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The amino groups can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.
Oxidation Reactions: N-oxide derivatives are formed.
Reduction Reactions: Reduced amine derivatives are produced.
Scientific Research Applications
3-Bromo-N~2~,N~6~,4-trimethylpyridine-2,6-diamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-N~2~,N~6~,4-trimethylpyridine-2,6-diamine involves its interaction with specific molecular targets. The bromine atom and amino groups play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2,4,6-trimethylpyridine
- 3-Bromo-2,4,6-trimethylaniline
Uniqueness
3-Bromo-N~2~,N~6~,4-trimethylpyridine-2,6-diamine is unique due to the presence of both bromine and amino groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
61100-32-1 |
|---|---|
Molecular Formula |
C8H12BrN3 |
Molecular Weight |
230.11 g/mol |
IUPAC Name |
3-bromo-2-N,6-N,4-trimethylpyridine-2,6-diamine |
InChI |
InChI=1S/C8H12BrN3/c1-5-4-6(10-2)12-8(11-3)7(5)9/h4H,1-3H3,(H2,10,11,12) |
InChI Key |
XJSWPUXKRPOVIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1Br)NC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B14591313.png)

![4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14591318.png)

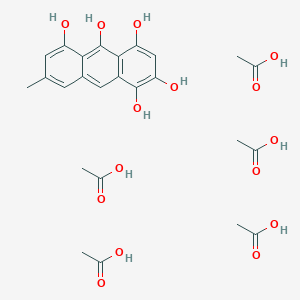
![Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate](/img/structure/B14591349.png)
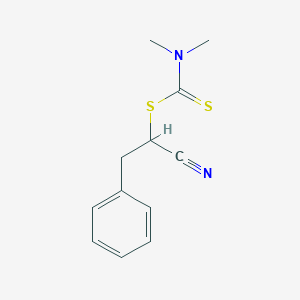
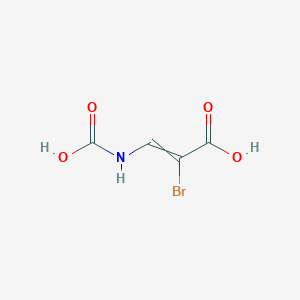
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-2-methylpiperidine](/img/structure/B14591367.png)
![3-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[f]isoquinolin-6-yl acetate](/img/structure/B14591374.png)
